Absence of Published Quantitative Comparative Data for Biological Target Engagement
As of the latest literature and patent search, no peer-reviewed study, conference abstract, or patent document has reported quantitative biological assay data (e.g., IC₅₀, Kd, EC₅₀) for N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide against any defined molecular target [1]. In contrast, structurally related isoxazole oxalamides (e.g., N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide) have demonstrated FLT3 inhibitory activity in MV4-11 cells , and optimized oxalamides from Phenex Pharmaceuticals achieved IDO1 cell-based IC₅₀ values in the low nanomolar range [1]. The absence of analogous data for this specific compound means no direct head-to-head comparison can be constructed, and any procurement decision must be based solely on its unique chemical structure rather than proven performance advantages.
| Evidence Dimension | Biological target activity (IC₅₀) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Related isoxazole oxalamides: FLT3 IC₅₀ reported; IDO1 IC₅₀ = 790 nM (HeLa cell-based) [1]; SMYD3 IC₅₀ = 32 nM [2] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | N/A |
Why This Matters
Procurement decisions for screening libraries or SAR expansion should account for the fact that this compound's biological activity is entirely unvalidated, whereas close analogs have demonstrated measurable target engagement; this compound should be treated as a high-risk, exploratory scaffold until proprietary data are generated.
- [1] Steeneck C, Kinzel O, Anderhub S, Hornberger M, Pinto S, Morschhaeuser B, Albers M, Sonnek C, Czekańska M, Hoffmann T. Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2021; 127744. View Source
- [2] BindingDB Entry BDBM50509581 (CHEMBL4535915). SMYD3 IC₅₀ = 32 nM. View Source
